CL 218872
Description
Historical Context of Non-Benzodiazepine GABAA Receptor Modulators
The landscape of GABAA receptor pharmacology has evolved significantly since the early to mid-20th century. Barbiturates, introduced in 1903, served as early sedatives, hypnotics, and general anesthetics, but were later largely superseded by benzodiazepines, discovered in 1955, due to their improved therapeutic index . Both classes of compounds exert their effects by positively allosterically modulating GABAA receptors, which are ligand-gated ion channels crucial for central nervous system inhibition .
The recognition of the GABAA receptor as a target for numerous pharmaceuticals, including benzodiazepines, barbiturates, neurosteroids, and anesthetics, underscored its importance in neuropharmacology . Early research revealed heterogeneity in benzodiazepine (B76468) binding sites across different brain regions, suggesting the existence of distinct receptor subtypes . This heterogeneity spurred the search for novel molecules that could selectively target these sites, moving beyond the broad-spectrum effects of classical benzodiazepines . The identification of such selective compounds became a significant impetus for research, aiming to develop drugs with more targeted therapeutic actions and fewer side effects .
Significance of CL 218872 in Advancing GABAA Receptor Subtype Research
this compound , a triazolopyridazine derivative, emerged as a crucial non-benzodiazepine GABAA receptor modulator, structurally distinct from traditional benzodiazepines . Its discovery marked a significant step in GABAA receptor subtype research due to its observed selectivity for specific receptor isoforms .
A key finding was that this compound acts as a GABAA partial agonist, exhibiting a notable selectivity for the α1 subunit-containing GABAA receptors . This compound was instrumental in characterizing "Type I" benzodiazepine receptors, which were subsequently identified as GABAA receptors predominantly containing the α1-subunit . Studies demonstrated that this compound possesses a higher affinity for α1 subunit-containing GABAA receptors compared to those containing α2, α3, or α5 subunits .
Quantitative research has provided detailed binding affinities (K_i values) for this compound across various GABAA receptor alpha subunit compositions. These data highlight its preferential binding to α1-containing receptors, making it a valuable tool for differentiating GABAA receptor subtypes in experimental settings .
Table 1: Binding Affinity (K_i) of this compound for GABAA Receptor Alpha Subtypes
| GABAA Receptor Alpha Subunit | K_i (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
The selective profile of this compound was further underscored by its effects in animal models, where it produced anxiolytic-like actions at doses considerably lower than those typically causing benzodiazepine-associated side effects such as sedation, ataxia, or muscle relaxation . This "anxioselective" characteristic was highly significant, suggesting the possibility of developing therapeutic agents with improved side effect profiles .
Furthermore, research involving recombinant GABAA receptors with specific point mutations, such as the γ2F77I mutation, revealed that the effects of this compound were nearly abolished across various alpha subunit-containing receptors (α1, α2, α3, α4, α5, α6) . This finding provided crucial evidence regarding its interaction with the benzodiazepine binding site on the GABAA receptor complex. The distinct pharmacological signature of this compound has thus greatly contributed to the understanding of GABAA receptor heterogeneity and the functional roles of specific receptor subtypes in mediating diverse physiological and behavioral effects.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N4/c1-8-17-18-12-6-5-11(19-20(8)12)9-3-2-4-10(7-9)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQUXNJZHGPQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80216728 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66548-69-4 | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66548-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | CL 218872 | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80216728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | CL-218872 | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Molecular and Cellular Neurobiology of Cl 218872
GABAA Receptor Binding Profile of CL 218872
this compound exhibits a distinct binding profile for GABAA receptor subtypes, primarily targeting the benzodiazepine (B76468) binding site located at the interface of the α and γ subunits .
this compound is recognized as a highly selective ligand for GABAA receptors containing the α1 subunit . This selectivity classifies it as a "Type I" benzodiazepine receptor ligand . Its preferential binding to α1-containing receptors has been a key aspect of its pharmacological characterization, distinguishing it from classical benzodiazepines that may show less subtype selectivity .
this compound demonstrates differential affinities across various GABAA receptor α-subunits. It exhibits a significantly higher affinity for α1-subunit containing receptors compared to other α-subunits. For instance, reported Ki values indicate a potent binding to α1, with considerably lower potency at α2, α3, α4, α5, and α6 subunits .
The following table summarizes the reported Ki values for this compound across different GABAA receptor α-subunits:
| GABAA Receptor Subunit Combination | Ki (nM) | Source |
| α1-containing receptors | 130 | |
| α2-containing receptors | 1820 | |
| α3-containing receptors | 1530 | |
| α4-containing receptors | >10000 | |
| α5-containing receptors | 490 | |
| α6-containing receptors | >10000 |
Receptors containing α5-subunits generally exhibit lower affinities for this compound compared to those with α2- or α3-subunits . Furthermore, GABAA receptors containing α4 or α6 subunits are typically insensitive to classical 1,4-benzodiazepines, and this compound shows very weak or no significant stimulation at these subtypes at lower concentrations . The γ2F77I mutation has been shown to drastically reduce the affinity of this compound for recombinant α1β3γ2F77I receptors . Specific amino acid residues, such as α1T206 and α1Y209, play a crucial role in determining the binding affinities for benzodiazepine site ligands, including this compound .
this compound preferentially binds to GABAA receptors containing the α1β1γ2 subunit combination over α2β1γ2 or α3β1γ2 subunit-containing receptors . Studies involving recombinant GABAA receptors assembled from α1, α2, or α3 subunits in combination with β1 and γ2 subunits have demonstrated that these receptors exhibit pharmacological properties characteristic of either Type I or Type II receptor subtypes. Notably, this compound displays a temperature-modulated selectivity for α1 subunit-containing receptors within these combinations .
Research has also indicated the presence of native cortical GABAA receptors that possess both α1 and α3 subunits. In these mixed populations, the pharmacological analysis of α1- or α3-immunopurified receptors revealed the existence of two distinct benzodiazepine binding sites with varying affinities for compounds like this compound , reflecting the characteristic benzodiazepine pharmacology of both α1 and α3 subunits .
Differential Affinity Across GABAA Receptor Subunits (e.g., α1, α2, α3, α4, α5, α6)
Allosteric Modulation of GABAA Receptor Function by this compound
this compound functions as an allosteric modulator of GABAA receptor activity, primarily by interacting with the benzodiazepine binding site.
this compound is characterized as a GABAA partial agonist . Its mechanism of action involves binding to the benzodiazepine site, which is distinct from the GABA binding site and is located at the interface between the α and γ subunits of the GABAA receptor complex . Unlike full agonists that induce a maximal response, this compound elicits a submaximal effect in potentiating GABA-gated chloride currents, which is a defining feature of a partial agonist . This partial agonism is significant as it suggests a potentially different pharmacological profile compared to full benzodiazepine agonists.
this compound enhances GABA-induced chloride currents through GABAA receptors, thereby augmenting inhibitory neurotransmission . The extent of this enhancement is dependent on the specific subunit composition of the GABAA receptor.
For instance, in dopaminergic (DA) cells that express Type I benzodiazepine receptors (BZ1), co-application of this compound (at 1 µM) with GABA resulted in a more than twofold increase in the peak current induced by GABA, with a maximal enhancement of 220% .
Studies on recombinant GABAA receptors composed of αβ3γ2 subunits have shown that this compound (at 10 µM) stimulates GABA-induced chloride current to varying degrees:
| GABAA Receptor Subunit Combination | Enhancement of GABA-induced Chloride Current (at 10 µM this compound ) | Source |
| α1β3γ2 | 214 ± 13% | |
| α2β3γ2 | 162 ± 3% | |
| α3β3γ2 | 195 ± 8% | |
| α4β3γ2 | 199 ± 27% | |
| α5β3γ2 | 128 ± 2% |
At a concentration of 1 µM, the effects of this compound on GABA-induced chloride flux were nearly eliminated in mutated receptors containing the γ2F77I mutation across various α-subunits (α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, and α5β3γ2) . While this compound was a very weak enhancer of GABA responses in spinal cord (SC) neurons , its effects on α1β2γ1 receptors were not significantly different from control at 1 µM, and higher concentrations were not explicitly stated to show enhancement for this specific combination .
Modulation of GABA Binding Affinity
this compound functions as a benzodiazepine agonist, exhibiting selectivity for GABAA receptors that incorporate the α1 subunit. Its binding affinities (Ki values) demonstrate a preference for α1-containing receptors over other α subunits, with a Ki value of 130 nM for α1, compared to higher values for α2, α3, α4, α5, and α6 subunits .
The presence of gamma-aminobutyric acid (GABA) significantly influences the binding affinity of this compound to benzodiazepine receptors. Studies have shown that activating GABA receptors, for instance with 10 µM muscimol (B1676869), can lead to a two- to threefold increase in this compound affinity in both rat spinal cord and cerebral cortex. This enhancement occurs without altering the slope of the displacement curve, indicating that GABA potentiates this compound affinity for both type 1 and type 2 benzodiazepine receptor sites in these tissues .
Furthermore, research indicates that this compound 's affinity varies across different brain regions. It exhibits a lower affinity in the spinal cord (IC50 = 825 nM) compared to the cerebral cortex (IC50 = 152 nM). This difference is potentially attributed to a lower density of type 1 benzodiazepine receptor sites in the spinal cord .
this compound enhances GABA-induced chloride currents, a characteristic action of GABAA receptor positive allosteric modulators . The maximal enhancement of GABAA receptor currents by this compound was reported as 220% in retinal dopaminergic neurons .
Molecular Determinants of this compound Action
The precise molecular interactions of this compound with GABAA receptors are influenced by specific amino acid residues within the receptor subunits and the compound's own stereochemical properties.
Influence of GABAA Receptor Point Mutations (e.g., γ2F77I) on this compound Effects
Point mutations within the GABAA receptor subunits can profoundly alter the binding and functional effects of this compound . A notable example is the methionine-to-leucine substitution at position 130 of the γ2 subunit (γ2M130L), which is often referred to in the context of γ2F77I or similar mutations affecting this region. This specific mutation has a differential impact on various benzodiazepine site ligands. While it drastically reduces the affinity of zolpidem (by 51-fold) and diazepam (by approximately 2.5-fold), it remarkably increases the affinity of this compound by about 9-fold . Receptors containing the γ3 subunit also exhibit a high affinity for this compound , similar to those with the γ2M130L mutation .
Despite the observed increase in binding affinity with certain mutations, studies on recombinant GABAA receptors composed of various αβ3γ2 subunit combinations (α1β3γ2, α2β3γ2, α3β3γ2, α4β3γ2, α5β3γ2, and α6β3γ2) with the γ2F77I point mutation have shown that the effects of this compound (potency and efficacy) were nearly completely eliminated at concentrations up to 1 µM . This suggests a complex interplay where an increase in binding affinity to a mutated site does not necessarily translate to an enhanced or even preserved functional effect, indicating that the γ2F77 residue is critical for the transduction of the benzodiazepine effect from binding to channel gating .
Table 1: Influence of γ2M130L Mutation on Ligand Affinity for GABAA Receptors
| Ligand | Wild-type Affinity | γ2M130L Mutant Affinity | Change in Affinity (Fold) | Effect on Affinity | Reference |
| Zolpidem | High | Drastically Reduced | 51-fold decrease | Reduced | |
| Diazepam | High | Reduced | ~2.5-fold decrease | Reduced | |
| this compound | Normal | Increased | ~9-fold increase | Increased |
Stereochemical Features and Receptor Interaction Hypotheses
The stereochemical features of this compound are crucial for its interaction with the GABAA receptor. The geometry of this compound , as determined by X-ray crystallography, provides insights into its molecular structure and how it might engage with the receptor binding site .
A general stereochemical model proposed for benzodiazepine-receptor ligands, including this compound , posits a "diffuse and substantially planar recognition site" within the receptor. Within this site, the primary drug-receptor interactions are thought to be mediated by the compound's carbonylic or iminic groups through hydrogen bonding . The observed variations in the pharmacological profiles of different ligands are hypothesized to arise from their distinct localizations within this unique binding site . This model suggests that subtle differences in the spatial arrangement of this compound can dictate its specific interaction patterns and subsequent modulatory effects on GABAA receptor function.
Pharmacological and Behavioral Effects of Cl 218872 in Preclinical Models
Anxiolytic-like Activity of CL 218872
The anxiolytic potential of this compound has been evaluated in various animal models designed to assess anxiety-related behaviors. Its effects suggest a selective anxiolytic profile.
this compound has demonstrated anxiolytic-like effects in preclinical animal models at doses considerably lower than those typically associated with benzodiazepine-like side effects such as sedation, ataxia, or muscle relaxation . In conflict paradigms, which are widely used to assess anxiolytic activity, this compound effectively inhibited suppressed drinking in rats within a conflict behavior test . Specifically, in the "thirsty rat conflict" test, this compound produced a significant anticonflict effect, indicative of its anxiolytic action . Furthermore, studies utilizing an open-field test (thigmotaxis) have shown that this compound can reduce anxiety-related behaviors .
The anxiolytic effects of this compound are mediated through its interaction with benzodiazepine (B76468) receptors, as evidenced by its antagonism by flumazenil (B1672878). Flumazenil, a non-specific benzodiazepine receptor antagonist, has been shown to reverse the anxiolytic effects produced by this compound . The anticonflict action of this compound is specifically blocked by flumazenil, which confirms that its anxiolytic activity is mediated via allosteric modulation of GABA-A receptors . this compound is characterized as a selective agonist for the benzodiazepine BZ1 (omega 1) receptor subtype .
Assessment in Conflict Paradigms (e.g., Vogel punished drinking task, foot-shock-induced fighting)
Anticonvulsant Efficacy of this compound
this compound has also been investigated for its anticonvulsant properties, showing efficacy against various types of experimentally induced seizures.
this compound functions as a potent anticonvulsant in preclinical models . High doses of this compound have been found to be anticonvulsant against seizures induced by pentylenetetrazole . However, the compound exhibits a complex dose-dependent effect on chemically-induced seizures: low doses of this compound have been observed to enhance convulsions caused by methyl beta-carboline-3-carboxylic acid (MBCC), bicuculline (B1666979), and picrotoxin (B1677862), whereas higher doses demonstrated a clear anticonvulsant action against these agents . Notably, this compound at doses of 20-60 mg/kg counteracted seizures induced by pentetrazol (B1679298) but not those induced by picrotoxin . The anticonvulsant properties of this compound against bicuculline and allylglycine-induced seizures have been specifically correlated with benzodiazepine receptor occupancy .
this compound significantly modulates the development and expression of kindled seizures. It has been shown to retard the development of amygdaloid-kindled seizures in a linear dose-dependent manner . Specifically, rats treated with this compound (at doses of 5, 10, and 20 mg/kg, but not 1 mg/kg) required a greater number of afterdischarges (ADs) to develop generalized seizures compared to control animals . Furthermore, this compound dose-dependently depressed the expression of kindled seizures, an effect that was attenuated by flumazenil . In models of chemical kindling, this compound prevented FG 7142-induced convulsions in fully kindled mice and substantially reduced the development of kindling when co-administered with repeated FG 7142 . Interestingly, flumazenil itself also retarded kindling development and did not diminish the prophylactic effect of this compound on kindling .
Below is a summary of this compound 's effects on kindling development:
| this compound Dose (mg/kg) | Effect on Kindling Development (Afterdischarges to Generalized Seizure) |
| 1 | No significant effect compared to controls |
| 5 | Greater number of ADs required |
| 10 | Greater number of ADs required |
| 20 | Greater number of ADs required |
The anticonvulsant activity of this compound is closely linked to its occupancy of benzodiazepine receptors. Studies using positron emission tomography (PET) have demonstrated a correlation between the anticonvulsant properties of this compound against bicuculline and allylglycine-induced seizures and its in vivo benzodiazepine receptor occupancy . These findings support the hypothesis that this compound acts as a partial agonist in producing its anticonvulsant effects . While this compound has been noted for its selective affinity for the BZ1 (omega 1) receptor subtype in in vitro settings, in vivo PET studies in baboons evaluating benzodiazepine receptor occupancy did not observe a preferential interaction with a single BZR subtype. The dose-dependent displacement curve suggested that this compound binds with similar affinity to both BZ1 and BZ2 subtypes in the cerebral baboon cortex . This indicates a complex interaction profile with benzodiazepine receptor subtypes in vivo.
Modulation of Kindled Seizure Development and Expression
Sedative and Hypnotic Actions of this compound
this compound exhibits notable sedative and hypnotic properties in various preclinical animal models, demonstrating its capacity to depress central nervous system activity.
Effects on Spontaneous Locomotor Activity
Studies have consistently shown that this compound reduces spontaneous locomotor activity in rodents. In rats, oral administration of this compound at doses ranging from 5 to 20 mg/kg significantly reduced locomotor activity, head-dipping, and rearing . Similar to diazepam, this compound was found to depress spontaneous locomotion in a dose-dependent manner . In mice, a dose of 10 mg/kg of this compound was observed to be significantly sedative, leading to decreased locomotor activity and head-dipping.
While initially classified by some as a non-sedative anxiolytic, subsequent observations indicated that this compound reduces locomotor activity in both rats and mice at doses only slightly higher than those required to induce anxiolytic effects. The extent of motor deficit and the effective dose of this compound compared to benzodiazepines can vary across individual tests and species. However, reductions in motor activity have been observed in rats and mice at doses as low as 5-10 mg/kg. In the holeboard test, this compound , akin to benzodiazepines, reduced all measured parameters including locomotor activity, rearing, and head-dipping. Furthermore, some anxiolytic-like effects of selective BZ-1 (ω1) receptor ligands, including this compound , were noted at doses that also reduced locomotor activity, suggesting a potential non-specific component to these effects.
Table 1: Effects of this compound on Spontaneous Locomotor Activity in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Administration Route | Observed Effect on Locomotor Activity | Reference(s) |
| Rats | 5-20 | Oral | Reduced locomotor activity, head-dipping, and rearing | |
| Rats, Mice | Dose-dependent | Not specified | Depressed spontaneous locomotion | |
| Mice | 10 | Not specified | Significantly sedative, decreased locomotor activity and head-dipping | |
| Rats, Mice | 5-10 | Not specified | Reductions in motor activity |
Induction of Anesthesia Duration
this compound is recognized as a sedative and hypnotic compound in scientific research . Its effects in animal studies are reported to be very similar to those of zolpidem, another hypnotic imidazopyridine derivative . In mice, this compound (20-40 mg/kg; s.c.) demonstrated the ability to antagonize diazepam-induced loss of the righting reflex . This antagonism suggests that this compound may act as a partial agonist at the benzodiazepine receptor, influencing states related to central nervous system depression and the maintenance of consciousness.
Reversal by Benzodiazepine Receptor Antagonists
The sedative effects induced by this compound have been shown to be reversible by specific benzodiazepine receptor antagonists. Flumazenil, a known benzodiazepine receptor antagonist, has been demonstrated to reverse the sedative effects of this compound . Specifically, Flumazenil was observed to antagonize some, though not all, of the sedative effects of this compound . Further research indicated that the sedative effects of this compound (10 mg/kg) were significantly reversed by both RO 15-1788 (Flumazenil) and CGS 8216, providing strong evidence that these effects are mediated via benzodiazepine receptors.
Cognitive and Amnestic Effects of this compound
Beyond its sedative properties, this compound also exhibits significant cognitive and amnestic effects in preclinical models, particularly impacting spatial learning.
Impairment of Spatial Learning (e.g., Morris Water Maze)
this compound has been shown to impair spatial learning in various animal models. In rats, intraperitoneal administration of this compound (5-20 mg/kg) impaired place learning, evidenced by an increase in swim path length and a reduction in quadrant bias during probe trials in the Morris water maze . Consistent with the effects of diazepam, this compound depressed place learning in a dose-dependent manner . The Morris water maze, a standard task for assessing amnesia, revealed that this compound severely impaired spatial learning without affecting cue learning .
Mechanistically, this compound (10 mg/kg) was found to significantly suppress long-term potentiation (LTP) in the perforant path, a neural pathway critical for memory formation, which may contribute to its observed spatial learning impairment. Dose-dependent impairment of task acquisition and accuracy of search patterns on the probe trial were also observed in rats administered this compound (1.0, 3.2, and 5.6 mg/kg i.p.) in the submerged platform version of the Morris water maze task.
Table 2: Effects of this compound on Spatial Learning in Preclinical Models
| Animal Model | Dose Range (mg/kg) | Administration Route | Task/Test | Observed Effect on Spatial Learning | Reference(s) |
| Rats | 5-20 | Intraperitoneal | Morris Water Maze | Impaired place learning, increased swim path length, reduced quadrant bias | |
| Rats | Dose-dependent | Not specified | Morris Water Maze | Depressed place learning | |
| Rats | 10 | Not specified | Morris Water Maze | Severe impairment, suppressed LTP in perforant path | |
| Rats | 1.0, 3.2, 5.6 | Intraperitoneal | Morris Water Maze | Impaired acquisition and search pattern accuracy |
Relationship between Amnestic Effects and Receptor Subtype Activation
this compound is characterized by its selective affinity for the benzodiazepine receptor subtype BZ1, also known as the ω1 or α1 subtype of the GABA(A) receptor . This selectivity is crucial in understanding its amnestic profile. The selective activation of the omega 1 receptor subtype by this compound is considered sufficient to produce amnesia, in a manner similar to the effects observed with diazepam, which coactivates both omega 1 and omega 2 receptor subtypes .
this compound functions as a GABA(A) partial agonist with selectivity for the α1 subunit . Its binding affinity (K_i) for α1 subunit-containing GABA(A) receptors is reported as 130 nM, while its affinity for other subtypes like α2, α3, α4, α5, and α6 is significantly lower (e.g., 1820 nM for α2, 1530 nM for α3, >10000 nM for α4, 490 nM for α5, and >10000 nM for α6) . Benzodiazepine receptor ligands that exhibit high activity at the α1 and/or α5 subunits are generally associated with amnestic effects. The prominent amnestic actions of this compound , which are similar to those of zolpidem (a compound reasonably selective for α1), further support the role of α1 subtype activation in mediating amnesia . While some research suggests that this compound may not effectively discriminate benzodiazepine receptor subtypes in vitro at physiological temperatures, potentially complicating in vivo selectivity claims, its consistent association with α1 selectivity in relation to its amnestic effects remains a key finding.
Neuroanatomical and Electrophysiological Investigations of Cl 218872
Regional Distribution of CL 218872 Binding Sites in the Central Nervous System
Binding Characteristics in Cerebral Cortex and Spinal Cord
this compound demonstrates specific binding to benzodiazepine (B76468) receptors in the rat cerebral cortex, revealing two distinct binding sites with K_D values of approximately 10-30 nM and 200-600 nM. In the spinal cord, this compound exhibits a lower affinity (IC50 = 825 nM) compared to the cerebral cortex (IC50 = 152 nM). This difference may indicate a lower prevalence of type 1 benzodiazepine receptors in the spinal cord.
The displacement curves for this compound are shallow in both spinal cord (n_H = 0.67) and cerebral cortex (n_H = 0.54), suggesting the presence of both type 1 and type 2 benzodiazepine receptors in these regions. Activation of gamma-aminobutyric acid (GABA) receptors with 10 µM muscimol (B1676869) leads to a two- to threefold increase in this compound affinity in both the spinal cord and cerebral cortex, without altering the slope of the displacement curve. This suggests that GABA enhances this compound affinity for both type 1 and type 2 sites in these tissues.
Heterogeneity of Benzodiazepine Receptors in Brain Regions
Evidence suggests that this compound can differentiate between benzodiazepine receptor subclasses that have varying brain regional distributions and affinities. Benzodiazepine receptors are classified into subtypes, with BZ1 sites exhibiting high affinity for this compound and zolpidem, and BZ2 sites showing lower affinity for these ligands but high affinity for flunitrazepam.
Studies in rat brain tissue indicate that this compound produces Hill slopes near unity in cerebellar tissue at both 0°C and 37°C, while similar experiments in cortical tissue yield Hill slopes of 0.69 and 0.66 at 0°C and 37°C, respectively. This suggests regional heterogeneity of benzodiazepine receptors under physiological conditions.
In the cat central nervous system, there is a relative prevalence of BZ1 receptors (high affinity for this compound ) in the cerebellum, a predominance of BZ2 receptors (low affinity for this compound ) in the spinal cord, and a mixture of both types in the cerebral cortex. Furthermore, purified postsynaptic densities (PSDs) in bovine cerebral cortex contain exclusively type I benzodiazepine receptors, as revealed by this compound displacement studies, while other subcellular fractions contain a mixture of type I and type II receptors.
The diversity in benzodiazepine pharmacology is attributed to the heterogeneity of the alpha subunit of the GABAA receptor. Receptors containing the α1 subunit show high affinity for this compound and are considered BZ1 type.
Table 1: this compound Affinity (K_i) for GABAA Receptor Subunits
| GABAA Receptor Subunit | K_i (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
Electrophysiological Studies of this compound on Neuronal Activity
Effects on GABA Responses in Dissociated Cell Cultures (e.g., Spinal Cord Neurons)
In dissociated cell cultures of mouse spinal cord neurons, this compound acts as a weak enhancer of GABA responses at high nanomolar concentrations. While some studies indicated that 100 nM this compound failed to alter GABA responses in tested cells, 1 µM this compound weakly enhanced these responses. Compared to potent enhancement by diazepam and clonazepam at low nanomolar concentrations, this compound showed a maximal enhancement of 20% at 10 µM. This suggests that this compound functions as a partial agonist at benzodiazepine receptors.
Modulation of GABAA Receptor Currents in Specific Neuronal Populations (e.g., Retinal Dopaminergic Neurons)
In solitary dopaminergic (DA) cells of the vertebrate retina, GABAA receptors express a type I benzodiazepine-receptor (BZ1) specificity. Co-application of benzodiazepine receptor ligands, including this compound , significantly increases the peak current induced by GABA. Specifically, 1 µM this compound , when co-applied with 3 µM GABA, increased the peak current induced by GABA by more than twofold, with a maximal enhancement of 220%. This effect was completely reversible upon washout. These findings align with the traditional definition of BZ1 type benzodiazepine binding sites.
In Vivo Receptor Occupancy Studies of this compound
In vivo receptor occupancy (RO) studies are crucial for understanding how drug candidates interact with their target receptors in the brain following systemic administration. These studies provide valuable insights into pharmacokinetic and pharmacodynamic relationships, helping to determine the extent of receptor engagement required for specific pharmacological effects.
Early investigations into this compound revealed significant regional differences in its apparent affinity for benzodiazepine receptors. It demonstrated the highest potency in the cerebellum, intermediate potency in the cortex, and notably less potency in the hippocampus. This regional selectivity contrasts with the more uniform binding observed with 1,4-benzodiazepines.
Positron Emission Tomography (PET) Imaging of Benzodiazepine Receptor Occupancy
Positron Emission Tomography (PET) imaging serves as a powerful neuroimaging technique for in vivo investigation of brain neurochemistry and psychopharmacology. It enables the quantitative measurement of receptor populations and the determination of receptor occupancy by pharmacological agents in the living brain.
In the context of this compound , in vivo benzodiazepine receptor occupancy has been thoroughly evaluated in animal models, specifically in the baboon (Papio papio). These studies utilized (11C) RO 15-1788 (Flumazenil) as a specific radioligand, coupled with PET as the detection system. Despite prior evidence of benzodiazepine receptor heterogeneity in the baboon brain, these studies did not observe a preferential interaction of this compound with a single benzodiazepine receptor subtype. The dose-dependent displacement curve of this compound exhibited a monophasic pattern, and the corresponding "in vivo Hill coefficient" was close to unity. These findings suggest that this compound binds with similar affinity to both BZ1 and BZ2 subtypes in the cerebral cortex of baboons.
PET studies using radiotracers like (11C) flumazenil (B1672878) are routinely employed to assess receptor occupancy at GABA-A receptor subtypes following drug administration, providing critical information for drug development programs targeting subtype-selective benzodiazepine site ligands.
Correlation of Receptor Occupancy with Pharmacological Effects
Investigations have established a direct correlation between the in vivo receptor occupancy of this compound and its observed pharmacological effects. Specifically, the anticonvulsant properties of this compound against seizures induced by bicuculline (B1666979) (a GABA-A antagonist) and allylglycine (an inhibitor of GABA synthesis) were linked to its benzodiazepine receptor occupancy, as assessed through electroencephalographic activity during PET studies. This research provided in vivo confirmation of this compound 's partial agonist anticonvulsant activity. Furthermore, the modulation of this compound 's effects by GABA-antagonists or GABA synthesis inhibitors indicated an allosteric interaction between benzodiazepine receptors and GABA receptors.
Behavioral studies have shown that this compound , similar to diazepam, induces a dose-dependent reduction in spontaneous locomotion, decreases anxiety, and impairs place learning. The administration of flumazenil, a benzodiazepine receptor antagonist, effectively reversed all the effects of diazepam and antagonized the anxiolytic, amnesic, and some of the sedative effects produced by this compound . These results suggest that the selective activation of the omega 1 (α1) receptor subtype by this compound is sufficient to elicit sedative, anxiolytic, and amnestic effects, akin to the broader activation of both omega 1 and omega 2 receptor subtypes by diazepam.
The qualitative nature of the pharmacological actions of benzodiazepine receptor ligands, including this compound , appears to be determined more by their efficacy rather than their potency. this compound demonstrated the lowest efficacy among the tranquilizers evaluated in certain studies, yet it still functions as a tranquilizer. The direct relationship between receptor occupancy and pharmacological outcomes has been further substantiated by studies showing that the anticonvulsant effects of agonists like this compound are directly linked to their occupancy at benzodiazepine sites.
Table 1: Regional Potency/Affinity of this compound at Benzodiazepine Receptors
| Brain Region | Apparent Affinity/Potency | ID50 (relative to Hippocampus) |
| Cerebellum | Most Potent | 2.3 times lower |
| Cortex | Intermediate Potency | - |
| Hippocampus | Less Potent | 1 (reference) |
Table 2: Efficacy Comparison of Benzodiazepine Receptor Ligands
| Compound | Efficacy (αmax) | Potency (EC50) | Pharmacological Action |
| Diazepam | 453% | 0.57 µM | Full Agonist |
| this compound | 121% | 3.3 nM | Partial Agonist/Tranquilizer |
| RO 15-1788 | 72% | 0.13 µM | Partial Agonist/Antagonist |
Comparative Pharmacological Analysis of Cl 218872
Interactions with Other Neurotransmitter Systems
Evaluation of Adenosine (B11128) Receptor Interactions
Research into the interaction of CL 218872 with central adenosine receptors indicates that the compound possesses little to no activity in displacing [3H]2-chloroadenosine ([3H]2-CADO) from central A1-adenosine receptors . This finding suggests a negligible direct interaction with this specific adenosine receptor subtype. In contrast, compounds such as purine (B94841) agonists (e.g., 1-N6-phenylisopropyladenosine, N6-cyclohexyladenosine, 2-chloroadenosine) and the adenosine antagonist 8-phenyltheophylline (B1204217) demonstrate significant effects on adenosine receptor binding . The adenosine receptor family comprises four main subtypes: A1, A2A, A2B, and A3, all of which are G protein-coupled receptors regulating various physiological processes . While A1 and A2A receptors typically exhibit higher affinity for adenosine (around 1-100 nM), and A3 receptors possess a lower affinity (around 1000 nM), this compound 's pharmacological profile does not involve significant modulation of these purinergic receptors .
The lack of significant activity at adenosine A1 receptors by this compound is notable, especially when compared to its potent effects mediated through benzodiazepine (B76468) receptors . This distinction highlights this compound 's specificity towards the GABAA receptor complex rather than the purinergic system.
Table 1: Summary of this compound Interaction with Adenosine Receptors
| Receptor Subtype | Interaction with this compound | Reference |
| A1-adenosine | Little or no activity in displacing [3H]2-chloroadenosine binding | |
| A2A-adenosine | No direct interaction reported | - |
| A2B-adenosine | No direct interaction reported | - |
| A3-adenosine | No direct interaction reported | - |
Influence on Presynaptic Calcium Uptake and Adenosine Uptake
The influence of this compound on presynaptic calcium uptake and adenosine uptake is largely considered in the broader context of benzodiazepine and GABAA receptor pharmacology. GABAA receptors are known to functionally inhibit presynaptic calcium channels, which subsequently leads to a decrease in neurotransmitter release . Benzodiazepines, such as diazepam, have been observed to stimulate synaptosomal calcium uptake at nanomolar concentrations . However, direct and specific research findings detailing the influence of this compound on presynaptic calcium uptake are not extensively documented in the available literature . While some antiepileptic drugs, including benzodiazepines, can reduce calcium influx into synaptic terminals and block presynaptic neurotransmitter release, these effects are often observed at concentrations exceeding typical therapeutic levels .
Regarding adenosine uptake, certain benzodiazepines, including flurazepam and diazepam, have been reported to inhibit this process . Dipyridamole is another known inhibitor of high-affinity adenosine uptake . However, the provided scientific literature does not offer direct evidence or detailed research findings specifically demonstrating that this compound inhibits adenosine uptake . While this compound 's actions are mediated through the GABAA receptor, its direct involvement in modulating adenosine transport mechanisms is not a primary focus of the available pharmacological analyses.
Methodological Approaches in Cl 218872 Research
In Vitro Binding Assays (e.g., Radioligand Displacement Studies)
In vitro binding assays are crucial for characterizing the affinity and selectivity of CL 218872 for its target receptors. Early studies examining the specific binding of [3H] this compound to benzodiazepine (B76468) receptors in rat cerebral cortex revealed two binding sites with KD values around 10-30 nM and 200-600 nM . Benzodiazepine anxiolytics were shown to inhibit [3H] this compound binding in a manner correlating with their potency in inhibiting [3H]benzodiazepine binding .
this compound demonstrates significant selectivity for α1 subunit-containing GABAA receptors. Its Ki values for various α-subunit-containing receptors highlight this selectivity: 130 nM for α1, 1820 nM for α2, 1530 nM for α3, >10000 nM for α4, 490 nM for α5, and >10000 nM for α6 . This indicates a much higher affinity for the α1 subunit compared to other α subunits.
Table 1: Ki Values of this compound for GABAA Receptor α Subunits
| GABAA Receptor α Subunit | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | >10000 |
| α5 | 490 |
| α6 | >10000 |
Data derived from .
Studies on rat spinal cord and cerebral cortex homogenates using [3H]Ro 15-1788 to identify central benzodiazepine receptors showed that this compound displacement curves were shallow in both tissues, suggesting the presence of both type 1 and type 2 benzodiazepine receptors . this compound exhibited lower affinity in the spinal cord (IC50 = 825 nM) compared to the cortex (IC50 = 152 nM), potentially due to fewer type 1 sites in the spinal cord . Activating GABA receptors with 10 µM muscimol (B1676869) led to a two- to threefold increase in this compound affinity in both tissues without altering the displacement curve slope, indicating that GABA enhances this compound affinity for both type 1 and type 2 sites .
Electrophysiological Techniques (e.g., Whole-Cell Voltage Clamp, Patch-Clamp Recordings)
Electrophysiological techniques are employed to assess the functional modulation of GABAA receptors by this compound . Whole-cell voltage clamp recordings from isolated dopaminergic (DA) cells in the mouse retina demonstrated that this compound , a BZ1-selective drug with high affinity for the α1 subunit, significantly enhanced GABA-induced chloride currents . When co-applied with 3 µM GABA, 1 µM this compound increased the peak current induced by GABA by more than twofold, and these effects were fully reversible upon washout . This evidence supports that benzodiazepine binding sites on DA cell GABAA receptors align with the BZ1 type .
Table 2: Maximal Enhancement of GABA-Evoked Current by Benzodiazepine Receptor Ligands in DA Cells
| Ligand | Maximal Enhancement (%) |
| this compound | 220 |
| Flunitrazepam | 214 |
| Zolpidem | 348 |
Data derived from .
Further electrophysiological studies on GABAA receptors composed of α1, β2, and γ1 subunits, expressed in Xenopus laevis oocytes, showed that this compound induced a very small or no statistically significant enhancement of GABA-induced chloride currents at 1 µM . This suggests that the pharmacological profile of this compound can vary depending on the specific subunit composition of the GABAA receptor .
Behavioral Pharmacology Models (e.g., Rodent Anxiety, Seizure, and Cognitive Tests)
Behavioral models in rodents are extensively used to evaluate the anxiolytic, anticonvulsant, sedative, and cognitive effects of this compound .
Anxiety Tests: this compound has demonstrated anxiolytic properties in various rodent models. In the elevated plus-maze test in rats, this compound (10-20 mg/kg) significantly increased the percentage of time spent on the open arms, consistent with its anxiolytic activity . In the rat-conditioned emotional response test, this compound produced an anxiolytic-like profile with minimal sedation, differentiating it from nonselective modulators that cause sedation at higher doses . It also increased social interaction in a modified social interaction model of anxiety in rats . this compound has been shown to inhibit footshock-induced fighting in mice . These anxiolytic-like effects are observed at doses substantially lower than those producing benzodiazepine-like side effects such as sedation, ataxia, or muscle relaxation, suggesting an "anxioselective" profile .
Sedation and Motor Coordination: this compound can induce sedative effects. In rats, oral administration of 5-20 mg/kg this compound reduced locomotor activity, head-dipping, and rearing, with these sedative effects being reversed by flumazenil (B1672878) . At higher doses (20-40 mg/kg, s.c.), this compound antagonized diazepam-induced loss of righting reflex in mice .
Anticonvulsant Tests: this compound exhibits anticonvulsant activity. It is a moderately potent antagonist of pentylenetetrazole-induced seizures . It also inhibits convulsions induced by picrotoxin (B1677862) or bicuculline (B1666979) in mice, with ED50 values of 28.5 mg/kg and 35.3 mg/kg, respectively . However, unlike diazepam, this compound shows little activity against bicuculline seizures in the rotorod test in mice . The anticonvulsant properties of this compound against bicuculline and allylglycine-induced seizures have been correlated with benzodiazepine receptor occupancy in positron emission tomography studies .
Cognitive Tests: this compound has been shown to impair cognitive functions. In rats, doses of 5-20 mg/kg (i.p.) impaired place learning, increasing swim path length and reducing quadrant bias in probe trials .
Molecular Biology Techniques (e.g., Recombinant Receptor Expression, Site-Directed Mutagenesis)
Molecular biology techniques have been instrumental in understanding the interaction of this compound with specific GABAA receptor subunits. Recombinant GABAA receptors expressed in mammalian cells, assembled from different α subunit variants (α1, α2, or α3) in combination with β1 and γ2 subunits, exhibit distinct pharmacological properties . this compound , along with 2-oxoquazepam (B148692) and methyl β-carboline-3-carboxylate (β-CCM), showed a temperature-modulated selectivity for α1 subunit-containing receptors .
Site-directed mutagenesis studies have further pinpointed key residues involved in this compound binding. For instance, a point mutation in the γ2 subunit of GABAA receptors (γ2M130L) resulted in a 9-fold increase in this compound affinity, while significantly reducing zolpidem affinity . This suggests that specific amino acid residues within the γ subunit contribute to the differential binding of benzodiazepine site ligands .
Neuroimaging Techniques (e.g., Positron Emission Tomography)
Positron Emission Tomography (PET) has been used to visualize and quantify the in vivo benzodiazepine receptor occupancy by this compound in the brain. Studies in baboons (Papio papio) using [11C]Ro 15-1788 as a specific radioligand demonstrated that increasing doses of this compound led to benzodiazepine receptor occupancy . Although heterogeneity of benzodiazepine receptors (BZR) had been previously shown in the baboon brain using PET, these studies did not observe a preferential interaction of this compound with one BZR subtype . The monophasic pattern of the dose-dependent this compound displacement curve and an in vivo Hill coefficient near unity suggested that this compound binds to both BZ1 and BZ2 subtypes in the cerebral baboon cortex with similar affinity . Furthermore, the anticonvulsant effects of this compound against bicuculline and allylglycine-induced seizures were correlated with benzodiazepine receptor occupancy as assessed by PET, supporting its partial agonist anticonvulsant activity in vivo .
Future Research Directions and Therapeutic Relevance of Cl 218872
Elucidation of Novel GABAA Receptor Subunit Contributions
CL 218872 demonstrates a preferential selectivity for GABA A receptors containing the α1-subunit, which were historically referred to as "Type I" benzodiazepine (B76468) receptors . Research indicates that while this compound shows selectivity for different α-subunits, it exhibits no discernible selectivity between various γ-subunits (γ1, γ2, or γ3) .
Detailed binding affinity studies have quantified the selectivity of this compound across different α-subunit-containing GABA A receptors. As shown in Table 1, its binding affinity (Ki) is notably higher for the α1 subunit compared to other α subunits .
Table 1: Binding Affinity (Ki) of this compound for GABAA Receptor Subunits
| GABAA Receptor Subunit | Ki (nM) |
| α1 | 130 |
| α2 | 1820 |
| α3 | 1530 |
| α4 | > 10000 |
| α5 | 490 |
| α6 | > 10000 |
Further research has illuminated the molecular intricacies of this compound binding. The benzodiazepine binding site is believed to reside at the interface between the α and γ subunits of the GABA A receptor . Specific point mutations can significantly alter the affinity of this compound ; for instance, a methionine-to-leucine substitution at position 130 of the γ2 subunit (γ2M130L) has been shown to increase this compound affinity approximately nine-fold . Similarly, mutations in α subunits, such as the replacement of histidine 101 by arginine in the α1 subunit, can lead to a complete loss of this compound binding . Conversely, mutating α3E225 to glycine (B1666218) can increase its binding affinities . Receptors incorporating the α5-subunit have been observed to exhibit lower affinities for this compound compared to those with α2- or α3-subunits . Studies on retinal dopaminergic neurons have also shown that their GABA A receptor currents are modulated by this compound , consistent with the presence of the α1 subunit . Future research could further delineate the precise structural contributions of novel subunit combinations to this compound 's binding and functional profile.
Investigation of Long-Term Neurobiological Effects
Understanding the long-term neurobiological effects of this compound is critical for its potential therapeutic application. While classical benzodiazepines can lead to tolerance, particularly for their sedative and anticonvulsant actions, the development of tolerance to anxiolytic and amnestic effects is less clear . Research involving chronic treatment with the α1-preferential compound this compound in rodents demonstrated a loss of picrotoxin-induced seizures, suggesting the potential for tolerance to its anticonvulsant effects . However, it is important to note that, unlike classical benzodiazepines, there is currently no convincing evidence that tolerance occurs with α subunit subtype-selective compounds acting at the benzodiazepine site . Further investigation into the specific long-term neuroadaptive changes induced by this compound , particularly concerning its anxiolytic profile and the absence of certain side effects, is warranted. This could involve examining changes in GABA A receptor subunit expression, receptor coupling, and other neurochemical systems over extended periods of administration.
Development of this compound as a Pharmacological Tool
this compound is already recognized and utilized in scientific research due to its distinct pharmacological properties . Its selective agonism at α1-GABA A receptors makes it an invaluable pharmacological tool for dissecting the roles of specific GABA A receptor subtypes in various brain functions and behaviors .
The compound has been instrumental in demonstrating the heterogeneity of benzodiazepine receptors, providing insights into their diverse distribution and functions within the central nervous system . Researchers have employed this compound to study the specific contributions of the BZ1 (α1) receptor subtype to anxiolytic, sedative, anticonvulsant, and amnestic actions . For instance, studies have compared its effects with those of compounds like diazepam and flumazenil (B1672878) to elucidate subtype-specific mechanisms . The unique pharmacological profile of this compound has also served as a paradigm, motivating the development of other compounds with similar selective properties . Furthermore, it has been used in studies investigating complex neurobiological processes such as memory reconsolidation . Continued development of this compound as a pharmacological tool will likely involve its application in advanced in vitro and in vivo models to probe the precise circuitry and cellular mechanisms underlying its anxioselective profile.
Q & A
Q. How should conflicting results in this compound studies be addressed in manuscripts?
Q. What details must be included in the Methods section for this compound electrophysiology studies?
- Methodological Answer : Specify recording conditions (e.g., 4 M potassium acetate microelectrodes, high-Mg²⁺ buffers ), drug application methods (iontophoresis/microperfusion), and equipment calibration protocols. Reference established protocols for intracellular recordings to enhance reproducibility .
Q. How can researchers ensure compliance with journal requirements for this compound-related submissions?
- Methodological Answer : Structure manuscripts to separate Results (data presentation) from Discussion (mechanistic interpretation). Limit main-text compound characterization to five key derivatives; archive additional data in supplementary files with hyperlinked references .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
